Azadieldrin
Description
Structure
2D Structure
Properties
CAS No. |
61473-90-3 |
|---|---|
Molecular Formula |
C11H8Cl5NO |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4,5,6,13,13-pentachloro-10-oxa-3-azapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene |
InChI |
InChI=1S/C11H8Cl5NO/c12-8-9(13)17-5-3-1-2(6-7(3)18-6)4(5)10(8,14)11(17,15)16/h2-7H,1H2 |
InChI Key |
RWBPZWYPNNSWNR-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C4C2O4)N5C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1C2C3C(C1C4C2O4)N5C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl |
Other CAS No. |
61473-90-3 |
Synonyms |
azadieldrin |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Azadieldrin
Elucidation of Primary Synthetic Routes to Azadieldrin
The primary synthetic route to a polycyclic heteroatomic structure like this compound would logically be centered around a cycloaddition reaction, which efficiently constructs six-membered rings. ebsco.com Given the "aza" prefix, this would specifically involve a hetero-Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile system. sigmaaldrich.comrsc.org
Diels-Alder Reactions in this compound Construction
The Diels-Alder reaction is a powerful concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. wikipedia.org In the synthesis of this compound, an aza-Diels-Alder reaction would be the key step, involving a nitrogen-containing diene (an azadiene) or a dienophile with a C=N bond (an imine). rsc.orgrsc.org This reaction class is fundamental for creating nitrogen-containing heterocycles. scirp.org The efficiency of the Diels-Alder reaction is often improved when the diene is electron-rich and the dienophile is electron-poor, or in "inverse-electron-demand" cases, where the diene is electron-deficient and the dienophile is electron-rich. ebsco.comnih.gov
Regioselectivity in a cycloaddition reaction refers to the specific orientation with which the diene and dienophile combine, leading to one constitutional isomer over others. numberanalytics.com This is a critical aspect to control in any synthesis. numberanalytics.com The regiochemical outcome of a Diels-Alder reaction is governed by both electronic and steric factors. numberanalytics.comimperial.ac.uk
Frontier Molecular Orbital (FMO) theory is a powerful framework for predicting regioselectivity. numberanalytics.comimperial.ac.uk The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer arises from the combination that allows for the largest interaction between the atomic orbitals with the largest coefficients. numberanalytics.comimperial.ac.uk For instance, in a hypothetical reaction for this compound, the placement of substituents on the azadiene and dienophile precursors would dictate the orientation of the final product. Reactions involving azatrienes and sulfene, for example, have been shown to be highly regioselective, yielding exclusively the [4+2] cycloadduct. scirp.org
Table 1: Factors Influencing Regioselectivity in a Hypothetical this compound Synthesis
| Factor | Principle | Expected Outcome for this compound Synthesis |
|---|---|---|
| Electronic Effects | FMO theory predicts that the reaction is guided by the matching of the largest HOMO/LUMO coefficients on the reacting termini of the azadiene and dienophile. imperial.ac.uk | Substituents on the precursors would be chosen to favor one specific regioisomer, for example, placing an electron-donating group on the azadiene and an electron-withdrawing group on the dienophile. imperial.ac.uk |
| Steric Hindrance | Bulky substituents on the reactants can physically obstruct one reaction orientation over another, favoring the less crowded transition state. numberanalytics.com | The stereochemical approach of the dienophile to the azadiene would be influenced by the size of groups near the reaction centers, leading to a predictable isomeric product. |
| Catalysis | Lewis acid catalysts can alter the orbital energies and coefficients of the reactants, enhancing both the rate and the regioselectivity of the reaction. iitk.ac.in | Addition of a Lewis acid like aluminum chloride could dramatically improve the yield of the desired regioisomer. iitk.ac.in |
Stereochemical control is essential for producing a single, desired stereoisomer of a complex molecule like this compound, which would contain multiple stereocenters. nih.govnumberanalytics.com In Diels-Alder reactions, stereochemistry is controlled through several key principles. The reaction is stereospecific, meaning the stereochemistry of the reactants is transferred to the product; a cis-dienophile gives a cis-substituted product and a trans-dienophile gives a trans-substituted product. iitk.ac.in
Furthermore, the relative orientation of the reactants in the transition state leads to either endo or exo products. ethz.ch For many Diels-Alder reactions, the endo product is favored due to secondary orbital interactions, a stabilizing overlap between the p-orbitals of the activating group on the dienophile and the central atoms of the diene. imperial.ac.uk
To achieve enantioselectivity (the formation of one enantiomer over its mirror image), chemists employ several strategies:
Chiral Auxiliaries : A chiral, non-racemic molecule is temporarily attached to one of the reactants to direct the cycloaddition from a specific face. ethz.chnumberanalytics.com The auxiliary is removed after the reaction. numberanalytics.com
Chiral Catalysts : A chiral Lewis acid or organocatalyst creates a chiral environment around the reactants, favoring one transition state energy over the other. numberanalytics.comnumberanalytics.com This is a highly efficient method as only a small amount of the chiral catalyst is needed. ethz.ch
Table 2: Strategies for Stereochemical Control
| Strategy | Description | Application in this compound Synthesis |
|---|---|---|
| Substrate Control | An existing stereocenter in the dienophile or azadiene precursor directs the formation of new stereocenters. ethz.ch | A precursor derived from the "chiral pool" (e.g., an amino acid or sugar) could be used to set the stereochemistry. ethz.ch |
| Chiral Auxiliary | A removable chiral group is covalently bonded to a precursor to force a facial bias during the cycloaddition. numberanalytics.com | An Evans oxazolidinone or Oppolzer camphor-derived auxiliary could be attached to an acryloyl-type dienophile. |
| Enantioselective Catalysis | A chiral catalyst, often a metal complex with a chiral ligand, is used to create an asymmetric environment for the reaction. numberanalytics.comethz.ch | A chiral oxazaborolidine catalyst or a copper(II)-bis(oxazoline) complex could be employed to achieve high enantioselectivity. sigmaaldrich.comnumberanalytics.com |
Precursor Chemistry and Azadiene Reactivity for this compound
The success of the this compound synthesis would hinge on the reactivity of its precursors, particularly the azadiene component. hpra.ieumich.edu 1-Azadienes are versatile building blocks for nitrogen-containing heterocycles. rsc.org Their reactivity is heavily influenced by the substituents attached. scirp.org
Electron-Donating Groups (EDGs) on the azadiene increase the energy of its HOMO, accelerating reactions with electron-deficient dienophiles in normal-demand Diels-Alder reactions. scirp.org
Electron-Withdrawing Groups (EWGs) on the azadiene lower the energy of its LUMO, making it highly reactive toward electron-rich dienophiles in inverse-electron-demand Diels-Alder reactions. scirp.orgnih.gov
Aurone-derived azadienes, for instance, are effective synthons for [4+n] cycloadditions, driven by the thermodynamic favorability of aromatization in the product. rsc.orgsioc-journal.cn The choice of precursor chemistry is also critical for avoiding unwanted side reactions. For example, some 1-azadienes can tautomerize to enamines, which would prevent the desired [4+2] cycloaddition. scirp.org The synthesis of precursors like nitro-alkenes can be controlled to produce specific E or Z isomers by carefully choosing reaction conditions, which would then translate into specific product stereochemistry. organic-chemistry.org
Catalyst Development and Mechanistic Aspects of this compound Formation
The development of effective catalysts is crucial for optimizing chemical reactions. youtube.comnih.govnih.gov For a hypothetical this compound synthesis via aza-Diels-Alder, catalysis would be key to enhancing reaction rates and controlling selectivity. iitk.ac.in
Lewis Acid Catalysis : Lewis acids like aluminum chloride or zinc(II) salts can coordinate to the dienophile (or azadiene), lowering its LUMO energy and accelerating the reaction. iitk.ac.inunimi.it This also tends to enhance regioselectivity and endo/exo selectivity. imperial.ac.uk
Organocatalysis : N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for various transformations, including the formation of acyl azolium intermediates that can participate in subsequent reactions. rsc.org
Hydrogen-Bonding Catalysis : Perfluorinated alcohols have been shown to accelerate inverse-electron-demand Diels-Alder reactions of azadienes by acting as hydrogen-bond donors, activating the diene without causing protonation. nih.gov
The mechanism of the Diels-Alder reaction is typically a concerted, pericyclic process, meaning all bond-forming and bond-breaking occurs within a single, cyclic transition state. wikipedia.org Mechanistic studies, sometimes supported by computational analysis, are vital for understanding the reaction pathway and rationalizing the observed stereochemical outcomes. unimi.itamanote.comrsc.org For example, kinetic analysis of catalyst systems can help determine the rate-determining step of a process, guiding further catalyst development. rsc.org
Advanced Synthetic Methodologies for this compound Analogs
Once a robust synthesis for this compound is established, advanced methodologies could be employed to create a library of analogs for structure-activity relationship studies. researchgate.net The synthesis of analogs allows for the fine-tuning of a molecule's properties. numberanalytics.comnih.gov
Ring-Closing Metathesis (RCM) : This powerful reaction, often using Grubbs' or Schrock's catalysts, is widely used to form rings and could be applied to advanced intermediates in an this compound synthesis to construct additional cyclic features. nobelprize.orgmdpi.com
Cross-Coupling Reactions : Palladium-catalyzed reactions like Suzuki-Miyaura coupling are standard methods for forming C-C bonds and could be used to introduce diverse substituents onto the this compound scaffold. researchgate.net
Computational Modeling and High-Throughput Screening : These modern techniques allow for the rapid design and testing of potential analogs. numberanalytics.com Computational models can predict the properties of new molecules, while high-throughput screening can quickly evaluate the activity of a large library of compounds. numberanalytics.com
Flow Chemistry : Performing reactions in continuous flow reactors rather than in batch flasks can offer improved control over reaction parameters, leading to higher yields and purity, which is advantageous for synthesizing a series of analogs. unimi.it
These advanced methods, combined with a foundational understanding of cycloaddition chemistry, would provide a powerful toolkit for exploring the chemical space around the this compound structure. mdpi.comrsc.org
Theoretical and Computational Studies in this compound Synthesis
Computational chemistry provides invaluable insights into the synthesis and reactivity of complex molecules like this compound. Quantum chemical calculations and molecular dynamics simulations can be used to predict reaction pathways, understand transition states, and analyze the stability of intermediates and products. biorxiv.orgresearchgate.netacs.org
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the energetics of the reactions involved in this compound's synthesis. biorxiv.orgresearchgate.net These calculations can determine the thermodynamic feasibility and kinetic barriers of the key steps.
For the aza-Diels-Alder reaction, calculations can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. wikipedia.org They can also predict the endo/exo selectivity, which is crucial for determining the stereochemistry of the final product. The energies of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile are key parameters that govern the reaction rate and can be accurately calculated. organic-chemistry.org
Table 3: Representative Energetic Data from a DFT Study of a Model Aza-Diels-Alder Reaction
| Parameter | Value (kcal/mol) | Significance |
| Activation Energy (Ea) | 15 - 25 | Indicates the kinetic barrier to reaction. |
| Reaction Energy (ΔErxn) | -30 to -40 | Indicates the thermodynamic driving force. |
| Endo/Exo Selectivity | Endo favored by ~2-4 kcal/mol | Predicts the major stereoisomer formed. |
This table presents typical data obtained from quantum chemical calculations on analogous Diels-Alder reactions. Specific values for this compound synthesis would require dedicated computational studies.
Molecular dynamics (MD) simulations can provide a dynamic picture of the reaction process, complementing the static information from quantum chemical calculations. researchgate.netacs.org MD simulations are particularly useful for studying the behavior of reaction intermediates in solution.
In the context of this compound synthesis, MD simulations could be used to:
Study the conformational dynamics of the reactants prior to the cycloaddition, which can influence the reaction rate and selectivity.
Simulate the solvation of reaction intermediates , providing insights into how the solvent affects the reaction pathway and energetics.
Investigate the stability of transient species , such as zwitterionic intermediates in a stepwise Diels-Alder mechanism. nih.gov
Model the interaction of the final this compound molecule with its environment , which is relevant for understanding its persistence and transport.
By combining quantum chemical calculations with molecular dynamics simulations, a detailed and comprehensive understanding of the chemical behavior of this compound can be achieved, guiding future synthetic efforts and applications. acs.org
Environmental Fate and Biogeochemical Cycling of Azadieldrin
Degradation Pathways of Azadieldrin in Environmental Matrices
The breakdown of cyclodiene pesticides in the environment occurs through several key pathways, including photolysis, hydrolysis, and microbial degradation. frontiersin.org Aldrin (B1666841), a related compound, is readily converted to its epoxide, dieldrin (B1670511), which is more persistent and toxic. researchgate.net The degradation of dieldrin itself then proceeds through various routes, forming metabolites that can also be of environmental concern. frontiersin.orgresearchgate.net
Photolytic transformation, or photolysis, is a primary abiotic degradation pathway for many pesticides, including organochlorines, in the environment. who.intfrontiersin.orgnih.gov This process involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. frontiersin.orgacs.org Photolysis can occur directly, when the pesticide molecule itself absorbs light, or indirectly, through reactions with photochemically generated reactive species. frontiersin.orgnih.gov
Direct photolysis occurs when a molecule absorbs light energy sufficient to break its chemical bonds. frontiersin.orgnih.gov For cyclodiene insecticides like dieldrin, UV irradiation leads to the formation of a major product known as photodieldrin, a cage-like isomer. who.intacs.org This transformation has been observed in various media, including hexane (B92381) and aqueous solutions. acs.orgacs.org
The efficiency of direct photolysis can be influenced by the physical state of the environment. Studies conducted under Arctic conditions found that the photodegradation of aldrin and dieldrin was significantly enhanced in frozen aqueous solutions compared to liquid water. iaea.org This suggests that the microenvironments on ice surfaces play a crucial role in the photochemical processing of these compounds. iaea.org The photolytic degradation of dieldrin has been shown to follow first-order kinetics, with half-lives varying based on the medium and light conditions. For instance, in one study, the photolysis half-life of dieldrin was 2.5 hours in a hexane solution and 1.7 hours in an aqueous solution under laboratory UV light. acs.org
Table 1: Photolytic Degradation of Dieldrin
| Matrix | Conditions | Major Product | Reported Half-life (t½) | Reference |
|---|---|---|---|---|
| Hexane Solution | UV Irradiation | Photodieldrin | 2.5 hours | acs.org |
| Aqueous Solution | UV Irradiation | Photodieldrin | 1.7 hours | acs.org |
| Frozen Aqueous Solution | Arctic Field Conditions (Sunlight) | Not specified | Enhanced rate vs. liquid | iaea.org |
| Surface Water | UV (306 nm) | Not specified | ~44% reduction in 12h | mdpi.com |
Indirect photolysis involves the degradation of a compound by reactive species that are generated by a photosensitizer—a substance that absorbs light and transfers the energy to other molecules. frontiersin.org In natural environments, dissolved organic matter, nitrates, and other substances can act as photosensitizers. iaea.org For example, studies have shown that the presence of natural snowpack constituents, comparable to 500 μM hydrogen peroxide, can enhance the photochemical degradation of dieldrin. iaea.org
The use of photocatalysts like titanium dioxide (TiO₂) has been shown to significantly improve the degradation of dieldrin. bohrium.comnih.gov In the presence of UV light, TiO₂ generates highly reactive electron-hole pairs, which lead to the oxidation and breakdown of the pesticide molecules. bohrium.com A study using a novel TiO₂/graphene oxide/copper ferrite (B1171679) nanocomposite reported a 99% photodegradation efficiency for dieldrin in surface water within 25 minutes under simulated sunlight. bohrium.com This highlights the potential of advanced oxidation processes for the remediation of water contaminated with such persistent pesticides. scispace.com
Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For many organic pollutants, this is a significant degradation pathway. However, cyclodiene insecticides like dieldrin are notably resistant to hydrolysis, which contributes significantly to their environmental persistence. acs.orgresearchgate.net
Studies have shown that the hydrolysis of dieldrin is largely insensitive to pH changes within the typical environmental range (pH 4.5 to 9.5). acs.orgresearchgate.net The transformation kinetics are extremely slow, with reported half-lives often measured in months or years under sterile conditions, confirming that abiotic hydrolysis is not a major degradation route for this class of compounds.
Table 2: Hydrolytic Stability of Dieldrin
| pH Range | Temperature (°C) | Reported Half-life (t½) | Reference |
|---|---|---|---|
| 4.5 - 9.5 | 30 | 95 days | acs.orgresearchgate.net |
| 3 - 11 | 25 | >200 days | epa.gov |
Microbial degradation is considered the most significant and promising pathway for the ultimate removal of persistent organochlorine pesticides from the environment. nih.govfrontiersin.org Various microorganisms, including bacteria and fungi, have evolved the metabolic capability to use these complex xenobiotic compounds as a source of carbon and energy or to transform them through co-metabolism. frontiersin.orgmdpi.com The process of biotransformation involves structural modification of a chemical by an organism, leading to metabolites that can be less, equally, or sometimes more toxic than the parent compound. researchgate.net
For dieldrin, microbial action can lead to a variety of products through oxidation, reduction, hydroxylation, and hydrolysis pathways. frontiersin.org A major metabolic reaction is hydroxylation at the 9-position, producing 9-hydroxydieldrin, a transformation observed in both fungi and mammals. nih.govwikipedia.org
A range of individual microbial species and consortia have been identified with the ability to degrade dieldrin. frontiersin.org Fungi, particularly white-rot fungi, are often more tolerant of high pollutant concentrations and have demonstrated significant degradation capabilities. frontiersin.org Bacterial species, both aerobic and anaerobic, also play a crucial role. frontiersin.orgnih.gov Microbial consortia, or communities of multiple microbial groups, often exhibit higher degradation efficiency than single strains due to synergistic interactions and the division of metabolic labor. frontiersin.orgnih.gov
Table 3: Microorganisms Involved in Dieldrin Biotransformation
| Microorganism Type | Species / Consortium | Key Findings | Reference |
|---|---|---|---|
| Fungus (White-rot) | Phlebia brevispora (Strain YK543) | Degraded 39.1% of dieldrin in 30 days; produced 9-hydroxydieldrin. | nih.gov |
| Fungus | Trichoderma viride | Isolated from insecticide-contaminated soil; capable of degrading dieldrin. | nih.gov |
| Fungus | Mucor racemosus (Strain DDF) | Degraded 95.8% of dieldrin in 10 days. | nih.gov |
| Fungus | Pleurotus ostreatus | Identified as a dieldrin-degrading fungus. | nih.gov |
| Bacterium | Pseudomonas fluorescens | Effective at degrading dieldrin in water. | frontiersin.org |
| Bacterium | Burkholderia sp. (Med-7) | Degraded 49% of dieldrin, using it as a sole carbon source. | frontiersin.orgnih.gov |
| Bacterium | Cupriavidus sp. (Med-5) | Degraded 38% of dieldrin, using it as a sole carbon source. | frontiersin.orgnih.gov |
| Anaerobic Consortium | Clostridium bifermentans, Clostridium glovolium, & others | Degraded 96% of dieldrin (10 mg/L) within 7 days. | frontiersin.orgnih.gov |
Microbial Degradation and Biotransformation of this compound
Enzymatic Mechanisms of this compound Biodegradation
The biodegradation of complex organic compounds like this compound in the environment is a critical process governed by the catalytic activities of microbial enzymes. While specific enzymatic pathways for this compound are not extensively documented, the degradation of similar chlorinated insecticides provides a framework for understanding the potential mechanisms involved. ontosight.ainih.gov The enzymatic breakdown of such compounds is typically a multi-step process involving initial activation and subsequent cleavage of the molecular structure. core.ac.uk
Key enzyme classes that are likely instrumental in this compound biodegradation include:
Oxidoreductases: This broad category of enzymes, including cytochrome P450 monooxygenases and laccases, plays a crucial role in the initial attack on recalcitrant molecules. nih.govresearchgate.net Cytochrome P450s can introduce oxygen atoms into the this compound structure, creating more reactive and water-soluble intermediates. Laccases, with their ability to oxidize a wide range of phenolic and non-phenolic compounds, could also contribute to the initial breakdown steps. nih.govmdpi.com
Hydrolases: Following initial oxidation, hydrolases such as esterases and amidases are essential for cleaving ester and amide bonds within the modified this compound molecule. nih.govresearchgate.net This enzymatic hydrolysis breaks the compound into smaller, less complex fragments that can be more readily assimilated by microorganisms. core.ac.uk
Isolation and Characterization of this compound Biodegradation Products
The identification of biodegradation products is fundamental to understanding the environmental fate of this compound and assessing the potential risks associated with its transformation. While specific studies on this compound are limited, research on analogous compounds demonstrates the common methodologies and types of products formed. rsc.orgnih.gov
The process of isolating and characterizing these products typically involves:
Laboratory Incubation: Soil or water samples are treated with this compound and incubated under controlled conditions that mimic the natural environment. researchgate.net
Extraction: Over time, samples are taken, and the remaining parent compound and its transformation products are extracted using appropriate organic solvents.
Chromatographic Separation: The extracted mixture is then separated into its individual components using techniques like high-performance liquid chromatography (HPLC). rsc.org
Structural Elucidation: The isolated products are then structurally characterized using advanced analytical techniques such as:
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns of the metabolites. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the arrangement of atoms within the molecule. rsc.org
Based on the degradation of similar chlorinated pesticides, the expected biodegradation products of this compound would likely include hydroxylated, de-chlorinated, and cleaved derivatives of the parent molecule. piat.org.nz For instance, the initial oxidation by cytochrome P450s would yield hydroxylated this compound. Subsequent dehalogenation would produce less chlorinated intermediates. The cleavage of the quinoline (B57606) ring system would result in smaller, more polar molecules that are more susceptible to further microbial attack. ontosight.ainih.gov
Chemical Oxidation and Reduction Pathways of this compound in the Environment
In addition to microbial processes, abiotic chemical reactions, specifically oxidation and reduction, play a significant role in the transformation of this compound in the environment. solubilityofthings.commdpi.com These reactions are influenced by various environmental factors and can lead to the formation of a range of transformation products.
Oxidation Pathways:
Photochemical Oxidation: In the atmosphere and surface waters, this compound can be degraded by reactive oxygen species (ROS) generated by sunlight. mdpi.com The most important of these are hydroxyl radicals (•OH), which are highly reactive and can initiate the oxidation of a wide variety of organic compounds. nih.govmdpi.com This process can lead to the hydroxylation of the aromatic rings and cleavage of the molecular structure. Ozone (O3) in the atmosphere can also contribute to the oxidation of this compound. nih.gov
Reduction Pathways:
Reductive Dechlorination: Under anaerobic conditions, such as in saturated soils and sediments, this compound can undergo reductive dechlorination. solubilityofthings.com In this process, chlorine atoms are removed from the molecule and replaced with hydrogen atoms. This is often a microbially mediated process but can also occur abiotically in the presence of certain reducing agents.
Reduction by Natural Organic Matter (NOM): Dissolved and particulate organic matter in the environment can act as a reducing agent, facilitating the transformation of chlorinated compounds. mdpi.com The quinone-like moieties within NOM can participate in electron transfer reactions, leading to the reduction of this compound.
Transport and Distribution Dynamics of this compound in Environmental Compartments
Sorption and Desorption Behavior of this compound in Soils and Sediments
The movement and bioavailability of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. nih.gov Sorption, the process of a chemical binding to a solid surface, and its reverse, desorption, are key determinants of the compound's fate. geology.cz
The sorption of hydrophobic organic compounds like this compound is primarily driven by their affinity for the organic matter present in soils and sediments. geology.czmdpi.com The strength of this interaction is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A high Koc value indicates strong sorption to organic matter, which generally leads to reduced mobility and bioavailability. piat.org.nz
Several factors influence the sorption and desorption of this compound:
Soil and Sediment Properties: The organic carbon content is the most critical factor. nih.gov Soils and sediments with higher organic matter will exhibit greater sorption of this compound. Clay content and type can also play a role, although typically to a lesser extent than organic matter for hydrophobic compounds. jaas.ac.cn
Chemical Properties of this compound: The hydrophobicity of this compound, as indicated by its octanol-water partition coefficient (Kow), is a key driver of its sorption behavior. piat.org.nz Its molecular structure and the presence of functional groups also affect its interaction with soil and sediment surfaces.
Environmental Conditions: pH and temperature can influence sorption, although their effects are generally less pronounced for non-ionizable compounds like this compound. mdpi.com
The desorption of this compound from soil and sediment particles is often not a fully reversible process, a phenomenon known as hysteresis. jaas.ac.cn This means that a portion of the sorbed this compound may become resistant to release back into the soil solution, effectively sequestering it and reducing its long-term mobility and bioavailability.
Table 1: Hypothetical Sorption Coefficients for this compound in Different Soil Types
| Soil Type | Organic Carbon (%) | Clay Content (%) | Freundlich Adsorption Coefficient (Kf) (L/kg) | Organic Carbon-Normalized Sorption Coefficient (Koc) (L/kg) |
| Sandy Loam | 1.5 | 10 | 150 | 10000 |
| Silt Loam | 2.5 | 20 | 375 | 15000 |
| Clay Loam | 3.0 | 35 | 600 | 20000 |
| Peat | 20.0 | 5 | 5000 | 25000 |
Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.
Leaching Potential and Groundwater Transport of this compound
The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental concern. wa.govresearchgate.net Leaching is the downward movement of dissolved substances with percolating water. metergroup.com The likelihood of a pesticide reaching groundwater depends on a combination of its chemical properties, soil characteristics, and site conditions. wa.gov
Factors influencing the leaching potential of this compound include:
Sorption: As discussed previously, strong sorption to soil particles significantly reduces the amount of this compound in the soil solution available for leaching. regulations.gov Compounds with high Koc values are generally considered to have a low leaching potential. piat.org.nz
Persistence: The longer a compound persists in the soil, the greater the opportunity for it to be leached. The degradation rate of this compound, both biotic and abiotic, will therefore influence its leaching potential. researchgate.net
Water Solubility: Although this compound has low water solubility, the small amount that does dissolve can be transported downwards with infiltrating water. piat.org.nz
Soil Type and Structure: Soils with high permeability, such as sandy soils, allow for rapid water movement and thus a higher potential for leaching. researchgate.net The presence of macropores (e.g., root channels, earthworm burrows) can also facilitate preferential flow, bypassing the soil matrix and accelerating the transport of contaminants to groundwater. uu.nl
Climatic Conditions: High rainfall or excessive irrigation increases the amount of water moving through the soil profile, thereby increasing the potential for leaching. wa.gov
Models such as the Pesticide Root Zone Model (PRZM) and the FOCUS (FOrum for the Co-ordination of pesticide fate models and their USe) models are often used to predict the leaching potential of pesticides under various environmental scenarios. europa.eu Given this compound's likely high sorption and low water solubility, its leaching potential is expected to be low in most soil types. ontosight.aipiat.org.nz However, under conditions of high rainfall and in vulnerable soils, some level of leaching could still occur.
Volatilization and Atmospheric Transport of this compound
Volatilization is the process by which a chemical transforms from a solid or liquid state into a gas and enters the atmosphere. europa.eu For pesticides applied to soil or plant surfaces, volatilization can be a significant pathway of dissipation and can lead to long-range atmospheric transport. nih.gov
The potential for this compound to volatilize is primarily determined by its vapor pressure and Henry's Law constant. piat.org.nz
Vapor Pressure: This is a measure of a substance's tendency to evaporate. Compounds with a higher vapor pressure are more volatile.
Henry's Law Constant (H): This value describes the partitioning of a chemical between water and air. A higher H value indicates a greater tendency for the chemical to move from water into the air.
Once in the atmosphere, this compound can be transported over long distances by wind currents. aaqr.orgcopernicus.org During transport, it can undergo chemical transformations, primarily through reactions with hydroxyl radicals. nih.gov Eventually, the compound can be removed from the atmosphere through wet deposition (in rain or snow) or dry deposition (as particles). europa.eu
The extent of volatilization and subsequent atmospheric transport of this compound will depend on:
Environmental Conditions: Higher temperatures and wind speeds increase the rate of volatilization.
Application Method: The method of application can influence the initial amount of this compound available for volatilization.
Soil Properties: Sorption to soil particles can reduce the amount of this compound at the soil surface available for volatilization.
While specific data for this compound is not available, its classification as a complex, chlorinated organic compound suggests it may have a relatively low vapor pressure, limiting its volatilization potential compared to more volatile pesticides. ontosight.ai However, even low rates of volatilization can contribute to the widespread, low-level presence of persistent organic pollutants in the environment. researchgate.net
Bioaccumulation and Biotransformation of this compound in Non-Human Environmental Biota (Focus on Chemical Changes)
The bioaccumulation and biotransformation of persistent organic pollutants are critical processes that determine their ultimate fate and impact on ecosystems. nih.gov For organochlorine pesticides like Aldrin and its epoxide metabolite Dieldrin, biotransformation is the primary mechanism by which organisms modify these lipophilic compounds. alliedacademies.org This process, also known as metabolism, involves a series of enzymatic reactions that alter the chemical's structure, often with the goal of increasing its water solubility to facilitate excretion. alliedacademies.orgnih.gov
In various non-human biota, including fish, aquatic invertebrates, and microorganisms, these transformations are primarily carried out by enzyme systems such as cytochrome P450 monooxygenases. nih.govnih.gov The initial and most significant biotransformation step for Aldrin is its epoxidation to Dieldrin, a reaction that also occurs abiotically in the environment but is significantly accelerated by biological systems. fao.org
Further biotransformation of Dieldrin (and by extension, the predicted pathways for this compound) involves several key chemical changes:
Hydroxylation: The introduction of hydroxyl (-OH) groups onto the molecule, a common Phase I reaction catalyzed by cytochrome P450 enzymes. nih.gov This increases the polarity of the compound.
Ring Opening: The cleavage of the heterocyclic ring structure, leading to the formation of more linear and often less toxic metabolites. nih.gov
Dechlorination: The removal of chlorine atoms, which can significantly alter the compound's persistence and toxicity.
Conjugation: Phase II reactions where the parent compound or its Phase I metabolites are combined with endogenous molecules like glucuronic acid or glutathione (B108866). nih.govlibretexts.org This process dramatically increases water solubility and prepares the compound for elimination. nih.gov
The specific metabolites formed can vary significantly between species depending on their enzymatic capabilities. nih.gov While metabolism is a detoxification pathway, it can sometimes lead to bioactivation, where the resulting metabolite is more toxic than the parent compound. libretexts.org
Table 1: Principal Biotransformation Reactions of Aldrin and Dieldrin in Environmental Biota
| Transformation Process | Parent Compound | Key Metabolite(s) | Typical Biota | Chemical Change |
|---|---|---|---|---|
| Epoxidation | Aldrin | Dieldrin | Fish, Invertebrates, Mammals, Microorganisms | Addition of an oxygen atom across a double bond to form an epoxide ring. |
| Hydroxylation | Dieldrin | Hydroxydieldrin isomers (e.g., 9-hydroxydieldrin) | Vertebrates, Invertebrates | Addition of a hydroxyl (-OH) group to the carbon skeleton. |
| Cleavage/Rearrangement | Dieldrin | Photodieldrin, Dieldrin pentachloroketone | Microorganisms, Vertebrates | Structural rearrangement (e.g., via photolysis) or oxidative cleavage leading to ketone formation. |
| Conjugation | Hydroxylated metabolites | Glucuronide or sulfate (B86663) conjugates | Fish, Mammals | Attachment of a highly polar endogenous molecule (e.g., glucuronic acid) to a hydroxylated metabolite. nih.govlibretexts.org |
Environmental Modeling and Prediction of this compound Fate
Environmental fate models are essential quantitative tools used to predict the transport, distribution, and persistence of chemical substances released into the environment. researchgate.netup.pt For persistent and bioaccumulative compounds like the analogues of this compound, these models integrate data on chemical properties, emission sources, and environmental characteristics to forecast concentrations in various media such as air, water, soil, and biota. rsc.orgnih.gov The primary goals of this modeling are to understand a chemical's lifecycle, estimate exposure levels for ecological and human receptors, and support risk assessment and management decisions. researchgate.netnih.gov
Development and Validation of Environmental Fate Models for this compound
The development of an environmental fate model for a compound like this compound would follow established frameworks created for other persistent organic pollutants (POPs). rsc.org The process begins with defining the model's structure, which involves dividing the environment into interconnected compartments (e.g., air, water, soil, sediment, vegetation). up.pt
A common and powerful approach is the use of multimedia fugacity models. mdpi.commaxwellsci.com Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used instead of concentration to simplify the calculation of equilibrium partitioning between environmental compartments. mdpi.com Prominent models used for pesticides include:
Equilibrium Criterion (EQC) Model: A nested, multi-level model (Levels I, II, III) that provides increasing complexity and information about a chemical's partitioning, persistence, and intermedia transport. maxwellsci.com
SimpleBox: A multimedia fate model used in the EU to assess the fate and transport of chemicals. mdpi.com
CalTOX: A multimedia model that evaluates chemical fate and estimates human exposure. maxwellsci.com
Model development requires extensive input data, including the physicochemical properties of the substance and the characteristics of the defined environment. up.pt
Table 2: Key Input Parameters for Environmental Fate Models of an Organochlorine Pesticide
| Parameter | Description | Importance for Modeling |
|---|---|---|
| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium; indicates lipophilicity. sfu.ca | Determines partitioning into soil organic carbon, sediments, and lipids in biota (bioaccumulation potential). sfu.ca |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. | Influences volatilization from soil and water surfaces into the atmosphere. fao.org |
| Water Solubility | The maximum concentration of a chemical that will dissolve in pure water at a specific temperature. | Affects mobility in aquatic systems and leaching potential in soils. |
| Henry's Law Constant | The ratio of a chemical's partial pressure in air to its concentration in water at equilibrium. | Governs the air-water exchange, determining if a chemical will partition from water to air or vice-versa. |
| Degradation Half-Life (DT50) | The time required for 50% of the initial concentration of a substance to degrade in a specific medium (e.g., soil, water). europa.eu | Determines the persistence of the chemical in different environmental compartments. europa.eu |
Validation is a critical step to ensure a model's accuracy and reliability. numberanalytics.comncsu.edu This process involves comparing model predictions against independent, real-world data from laboratory or field studies. numberanalytics.comnih.gov Techniques include sensitivity analysis, which assesses how changes in input variables affect the output, and cross-validation to test performance on unseen data. numberanalytics.com
Simulation of this compound Transport and Degradation Kinetics
Once a model is developed, it can simulate the dynamic processes of transport and degradation. Transport refers to the movement of a chemical within and between environmental compartments, driven by processes like advection (movement with a fluid like air or water) and diffusion/dispersion. up.ptusgs.gov
Degradation kinetics describe the rate at which a chemical breaks down. nih.gov For many pesticides in environmental models, degradation is often simplified using a single first-order (SFO) kinetic model. youtube.com This model assumes the degradation rate is directly proportional to the concentration of the substance and can be characterized by a half-life (DT50). youtube.com However, more complex models are often necessary to accurately reflect real-world conditions:
First-Order Multi-Compartment (FOMC) Model: Assumes the chemical exists in different "compartments" within a medium (e.g., soil) and degrades at different rates in each. youtube.com
Double First-Order in Parallel (DFOP) Model: Divides the chemical mass into two fractions, each degrading according to first-order kinetics but at different rates (a fast and a slow fraction). youtube.com
Models like MACRO (for leaching) and PRZM (for runoff) are specifically designed to simulate pesticide transport and degradation in agricultural settings, accounting for factors like soil type, climate, and crop cover. nibio.nocomsol.com
Spatial and Temporal Distribution Modeling of this compound
To understand the broader environmental impact of a pesticide, models are used to predict its distribution across different geographic areas and over time. frontiersin.org Spatially explicit models use Geographic Information Systems (GIS) to incorporate data on land use, soil types, topography, and climate, allowing for the creation of maps showing predicted environmental concentrations (PECs). mdpi.com
These models can simulate:
Local and Regional Distribution: Predicting concentrations in soil and water bodies near areas of application. nibio.no
Long-Range Transport: Modeling the atmospheric movement of volatile or particle-bound pesticides over vast distances, explaining their presence in remote regions like the Arctic. defra.gov.uk
Temporal Trends: Forecasting how concentrations in different media will change over seasons or years in response to application schedules, degradation, and environmental conditions. nerc.ac.ukresearchgate.net
Ecological niche models can also be employed to predict the potential distribution of a substance based on the environmental factors that favor its persistence and accumulation. frontiersin.orgresearchgate.net By integrating emission data with transport and degradation simulations, these models provide a comprehensive picture of a chemical's environmental journey and help identify potential hotspots of contamination. mdpi.comdefra.gov.uk
Advanced Analytical Methodologies for Azadieldrin Detection and Quantification
Spectroscopic Characterization of Azadieldrin and its Transformation Products
High-Resolution Mass Spectrometry (HRMS) for this compound and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise detection and identification of complex organic compounds like this compound and their metabolites. HRMS offers superior mass accuracy, typically at the parts-per-million (ppm) level, and high resolving power, enabling the differentiation of isobaric compounds—molecules with the same nominal mass but different exact masses acs.orgnih.gov. This capability is critical when analyzing complex environmental or biological matrices where numerous compounds may co-elute or have similar nominal masses.
For this compound, HRMS, particularly when coupled with chromatographic techniques such as Liquid Chromatography (LC-HRMS), would be employed to achieve several analytical objectives. The high mass accuracy allows for the confident determination of elemental compositions of both the parent compound and its transformation products, even in the absence of authentic standards acs.orgnih.gov. This is achieved by comparing the measured exact mass to theoretical masses of possible chemical formulas. The high resolving power helps in separating the analyte signal from matrix interferences, which is essential for accurate quantification and identification in complex samples nih.gov.
Metabolite identification using HRMS involves several steps, including data acquisition, data mining, and structural elucidation. During data acquisition, modern HRMS instruments, such as those based on Orbitrap or Time-of-Flight (TOF) technologies, can provide high-resolution and accurate mass data for precursor ions and their fragments (MS/MS or MSn spectra). This fragmentation information is vital for elucidating the structural changes that this compound might undergo through metabolic or degradation pathways. For instance, the ability to perform stepwise fragmentation in multiple-stage mass spectrometry experiments is useful for confident metabolite identification.
Data mining techniques, such as Extracted Ion Chromatography (EIC) and Mass Defect Filtering (MDF), would be applied to HRMS datasets to detect potential this compound metabolites based on predicted molecular weights or characteristic mass defects. Subsequent structural elucidation would involve comparing the fragmentation patterns of suspected metabolites with that of the parent this compound, often aided by in silico prediction tools and spectral databases. While specific research findings on this compound's HRMS analysis and metabolite identification were not found in the current literature, these general principles are universally applied to similar compounds.
Sample Preparation Strategies for this compound Analysis
Effective sample preparation is a critical step in the analytical workflow for this compound, particularly when dealing with complex environmental matrices. The primary goals of sample preparation are to isolate and concentrate the target analyte(s) from the matrix, remove interfering substances, and present the sample in a format compatible with the chosen analytical instrument. This step often accounts for a significant portion of the total analytical time and can introduce errors if not optimized.
Extraction Techniques for this compound from Environmental Matrices
The choice of extraction technique for this compound from environmental matrices (e.g., soil, water, sediment) would depend on the matrix type, the compound's physicochemical properties (e.g., polarity, volatility), and the required sensitivity. Common extraction techniques applicable to organic pollutants like this compound include:
Liquid-Liquid Extraction (LLE): A traditional method based on the partitioning of the analyte between an aqueous sample and an immiscible organic solvent. LLE is effective for extracting organic compounds but can be solvent-intensive and generate significant waste.
Solid-Phase Extraction (SPE): A widely used technique where the analyte is adsorbed onto a solid sorbent from an aqueous sample, followed by elution with a small volume of organic solvent. SPE offers advantages such as reduced solvent consumption, lower waste generation, and the ability to achieve enrichment of the analyte.
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the sample and solvent, enhancing the extraction efficiency of analytes from solid matrices. MAE can offer faster extraction times and reduced solvent volumes compared to conventional methods.
Supercritical Fluid Extraction (SFE): Utilizes supercritical fluids (e.g., CO2) as extraction solvents, primarily for organic compounds from solid matrices. SFE is considered a greener alternative due to the reduced use of organic solvents.
For environmental samples, methods like the phenol-chloroform-isoamyl alcohol (PCI) extraction, commonly used for DNA, illustrate the principle of using organic solvents to separate target analytes from complex matrices, though specific protocols would be tailored for this compound. The goal is to maximize the recovery of this compound while minimizing matrix effects.
Clean-up and Enrichment Methods for Trace this compound Analysis
Following initial extraction, samples from environmental matrices often require further clean-up and enrichment to remove co-extracted interferences and concentrate trace levels of this compound, thereby improving analytical sensitivity and instrument longevity.
Solid-Phase Extraction (SPE) for Clean-up: Beyond its use for initial extraction, SPE can be employed as a clean-up step, where the sorbent selectively retains interferences while this compound passes through, or vice-versa, depending on the sorbent chemistry and elution strategy.
Gel Permeation Chromatography (GPC): Often used to remove high molecular weight interferences, such as lipids and polymers, from environmental extracts.
Matrix Solid-Phase Dispersion (MSPD): A technique where a solid sample is blended with a sorbent, and the mixture is then packed into a column for extraction and clean-up.
Enrichment Methods: These methods aim to concentrate the analytes, particularly for trace analysis. Techniques like large-volume injection in chromatography or specific pre-concentration steps using SPE or other sorptive materials can significantly enhance sensitivity. Automated systems incorporating sample enrichment and clean-up can improve reproducibility and productivity.
Quantitative and Qualitative Analytical Approaches for this compound
Both quantitative and qualitative analytical approaches are essential for a comprehensive understanding of this compound's presence, concentration, and identity in various samples. Quantitative analysis focuses on determining the amount or concentration of this compound, while qualitative analysis aims to identify its presence and characterize its chemical structure.
Calibration Methods and Internal Standard Applications for this compound
Accurate quantification of this compound relies heavily on robust calibration methods. The most common approaches include external standardization and internal standardization.
External Standardization: Involves preparing a series of calibration standards with known concentrations of this compound and plotting their instrument responses to create a calibration curve. This method is straightforward but can be susceptible to variations in sample preparation, injection volume, and instrument response over time gnu-darwin.org.
Internal Standard (IS) Applications: The use of an internal standard is highly recommended for quantitative analysis of this compound, especially in complex matrices or when sample preparation involves multiple steps. An internal standard is a known compound with physicochemical properties similar to this compound but not naturally present in the sample. A known amount of the IS is added to all samples (calibration standards, quality controls, and unknowns) prior to sample preparation. The quantification is then based on the ratio of this compound's response to the IS's response, which helps to compensate for analyte losses during sample preparation, variations in injection volume, and fluctuations in instrument response gnu-darwin.org. For this compound, a stable isotope-labeled analogue would be an ideal internal standard, as it would behave almost identically to the analyte throughout the analytical process.
An example of a calibration curve with an internal standard would involve plotting the ratio of this compound peak area to IS peak area against the ratio of this compound concentration to IS concentration.
Method Validation for this compound Analysis (e.g., Accuracy, Precision, Limit of Detection)
Method validation is a critical process to ensure that an analytical procedure for this compound is suitable for its intended purpose and provides reliable, consistent, and accurate data wikipedia.org. Key validation parameters include:
Accuracy: Measures the closeness of agreement between the test results and the accepted true value. For this compound, accuracy would typically be assessed by spiking known amounts of the compound into blank matrix samples and calculating the percentage recovery.
Precision: Expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Precision is typically evaluated at different levels:
Repeatability (Intra-assay precision): Assessed under the same operating conditions over a short interval of time.
Intermediate Precision: Assessed within the same laboratory but under different conditions (e.g., different days, analysts, or equipment).
Reproducibility: Assessed between different laboratories.
Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected, but not necessarily quantified. LOD can be determined based on visual evaluation, signal-to-noise ratio (typically 3:1), or the standard deviation of the blank.
Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with acceptable accuracy and precision. LOQ is often defined as a signal-to-noise ratio of 10:1.
Linearity and Range: Linearity demonstrates that the analytical procedure provides results directly proportional to the concentration of this compound within a given range. The range is the interval between the upper and lower concentrations of this compound for which the method has been demonstrated to have an acceptable level of linearity, accuracy, and precision.
Specificity/Selectivity: The ability of the method to unequivocally assess this compound in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components wikipedia.org.
Method validation for this compound would involve analyzing a minimum of nine determinations over at least three concentration levels covering the specified range for accuracy and precision. The performance characteristics of the method must meet the requirements for its intended analytical application wikipedia.org.
Chemometric Techniques in this compound Data Analysis
Chemometrics involves the application of mathematical and statistical methods to chemical data to design optimal experimental procedures, extract maximum relevant information, and gain comprehensive knowledge about the systems under study frontiersin.orgresearchgate.net. In the context of this compound analysis, chemometric techniques can significantly enhance the interpretation of complex analytical data, leading to more robust detection, quantification, and characterization.
Modern analytical techniques, such as spectroscopy (e.g., NMR, IR, UV-Vis) and chromatography (e.g., GC, HPLC), generate vast amounts of multidimensional data. Chemometrics provides the tools to process, interpret, and model this data effectively, especially when dealing with complex mixtures or subtle variations in samples researchgate.net.
Potential Applications of Chemometric Techniques for this compound Data Analysis:
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the variance researchgate.netnih.gov. In this compound analysis, PCA could be applied to spectral data (e.g., NMR or MS spectra) or chromatographic profiles to identify underlying patterns, detect outliers, or visualize similarities and differences between various this compound samples (e.g., from different synthesis batches or environmental sources). This can help in quality control or source apportionment.
Cluster Analysis (CA): CA is another unsupervised method that groups samples based on their similarities researchgate.netnih.gov. For this compound, CA could be used to classify samples into distinct groups based on their analytical fingerprints, potentially revealing different degradation pathways, synthetic impurities, or environmental contamination patterns.
Discriminant Analysis (DA): Unlike PCA and CA, DA is a supervised technique used to build models that can classify new samples into predefined categories nih.gov. If different forms or states of this compound (e.g., pure compound, degraded product, or present in specific matrices) have distinct analytical profiles, DA could be trained to accurately discriminate between these categories.
Partial Least Squares (PLS) Regression: PLS is a multivariate calibration method used for quantitative analysis, particularly effective when there are many highly correlated variables, such as in spectral data researchgate.netresearchgate.net. PLS could be employed to build predictive models that correlate spectral or chromatographic data directly with the concentration of this compound in a sample, enabling rapid and accurate quantification without the need for extensive sample preparation or individual peak integration.
Multivariate Curve Resolution (MCR): MCR techniques are valuable for resolving overlapping signals in complex spectra or chromatograms, allowing for the identification and quantification of individual components in mixtures researchgate.net. This could be particularly useful if this compound co-exists with structurally similar compounds or impurities, enabling the deconvolution of their respective signals.
Detailed Research Findings and Data Tables (Conceptual Application)
While specific detailed research findings and associated data tables focusing solely on the chemometric analysis of this compound were not directly identified in the provided search results, the principles of chemometrics are broadly applicable. For illustrative purposes, consider a hypothetical scenario where this compound samples are analyzed using a spectroscopic technique, and chemometrics is applied.
Hypothetical Data Table: Spectral Data for this compound Samples
This table illustrates how spectral data (e.g., absorbance at different wavelengths or NMR chemical shifts) from various this compound samples could be organized for chemometric analysis.
| Sample ID | Wavelength 1 (Absorbance) | Wavelength 2 (Absorbance) | Wavelength 3 (Absorbance) | ... | Wavelength N (Absorbance) |
| This compound A | 0.523 | 0.489 | 0.612 | ... | 0.354 |
| This compound B | 0.518 | 0.495 | 0.608 | ... | 0.361 |
| This compound C | 0.530 | 0.480 | 0.620 | ... | 0.349 |
| ... | ... | ... | ... | ... | ... |
| This compound X | 0.485 | 0.510 | 0.580 | ... | 0.390 |
Note: This is a conceptual table. Actual data would be more extensive and specific to the analytical technique employed.
Hypothetical Research Findings (Illustrative of Chemometric Outcomes):
PCA Score Plot Interpretation: A PCA score plot of the hypothetical spectral data might show distinct clustering of this compound samples based on their synthetic route or storage conditions, indicating variations in purity or degradation products. For example, samples from "Batch 1" might cluster tightly, while "Batch 2" samples show more dispersion, suggesting greater variability.
PLS Regression Model Performance: A PLS regression model developed to quantify this compound concentration from spectral data could yield a high coefficient of determination (R²) (e.g., R² > 0.99) and low root mean square error of prediction (RMSEP), demonstrating its accuracy and predictive power for rapid quantification.
Hypothetical Data Table: PLS Regression Model Performance for this compound Quantification
| Parameter | Value |
| Calibration R² | 0.992 |
| Validation R² | 0.985 |
| RMSEP (Root Mean Square Error of Prediction) | 0.015 ppm |
| Number of Latent Variables | 5 |
Note: This is a conceptual table. Actual values would depend on the specific dataset and model.
The integration of chemometric techniques with advanced analytical methodologies provides a powerful framework for the comprehensive understanding and control of this compound, enabling efficient data processing, pattern recognition, and predictive modeling in its detection and quantification.
Mechanistic Studies of Azadieldrin Interactions in Environmental and Model Systems
Molecular Recognition and Binding Studies of Azadieldrin with Specific Biomacromolecules in Non-Clinical Contexts
The study of how a compound like this compound interacts with biological macromolecules is fundamental to understanding its potential effects within environmental or controlled model systems. routledge.com This involves investigating the specific recognition and binding events that can lead to a biological response.
Investigation of this compound Interactions with Isolated Enzymes
To comprehend the mode of action of this compound at a molecular level, initial studies would focus on its interaction with a panel of isolated enzymes. These enzymes would be selected based on computational predictions or known sensitivity of similar chemical structures. The primary objective is to determine if this compound can act as an inhibitor or modulator of enzymatic activity and to characterize the kinetics of this interaction.
A hypothetical study could investigate the effect of this compound on enzymes crucial for metabolic pathways in a model organism. For instance, its interaction with key enzymes such as acetylcholinesterase (AChE), glutathione (B108866) S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s) could be assessed. These enzymes are often involved in detoxification and neurotoxic response pathways.
The investigation would involve incubating the purified enzymes with varying concentrations of this compound and measuring the rate of the enzymatic reaction. A decrease in enzyme activity with increasing this compound concentration would suggest an inhibitory effect. Key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) would be determined to quantify the potency of inhibition.
Further kinetic analyses, such as Lineweaver-Burk or Dixon plots, would be employed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This would provide insights into whether this compound binds to the active site of the enzyme or to an allosteric site.
Hypothetical Research Findings: Inhibition of Model Enzymes by this compound
| Enzyme | Source Organism | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Acetylcholinesterase (AChE) | Apis mellifera | 15.2 | 8.5 | Competitive |
| Glutathione S-transferase (GST) | Daphnia magna | 45.8 | 22.1 | Non-competitive |
| Cytochrome P450 (CYP3A4) | Human liver microsomes | 5.7 | 2.3 | Mechanism-based |
Structural Basis of this compound Binding (e.g., X-ray Crystallography of this compound-Protein Complexes)
To visualize the precise interactions between this compound and its target enzyme, X-ray crystallography would be the method of choice. nih.govriken.jpthermsr.com This technique can provide a high-resolution, three-dimensional structure of the this compound-protein complex, revealing the specific amino acid residues involved in binding.
The process would involve co-crystallizing the target enzyme with this compound or soaking pre-formed enzyme crystals in a solution containing the compound. nih.gov Successful crystallization would be followed by X-ray diffraction analysis to generate an electron density map, into which the atomic model of the protein and the bound this compound molecule are fitted.
A hypothetical crystal structure of this compound bound to acetylcholinesterase could reveal key interactions. For example, the nitrogen-containing heterocyclic ring of this compound might form hydrogen bonds with the hydroxyl group of a serine residue in the catalytic triad (B1167595) of the enzyme. Additionally, hydrophobic portions of the this compound molecule could be stabilized by van der Waals interactions with aromatic residues, such as tryptophan and tyrosine, lining the active site gorge. These structural insights would corroborate the kinetic data suggesting a competitive inhibition mechanism.
Computational Chemistry and Molecular Modeling of this compound Interactions
Computational methods are invaluable for predicting and rationalizing the interactions of small molecules like this compound with biological targets. pnnl.govucr.eduindianabiosciences.org These in silico approaches can guide experimental work and provide a deeper understanding of the binding process at an atomic level.
Docking and Molecular Dynamics Simulations of this compound Binding
Molecular docking would be the initial computational step to predict the preferred binding mode of this compound to a target protein. nih.govudemy.comfrontiersin.org Using the three-dimensional structure of the protein, docking algorithms would sample a multitude of possible orientations and conformations of this compound within the binding site, scoring them based on their predicted binding affinity. cuni.cz
Following docking, molecular dynamics (MD) simulations would be performed to assess the stability of the predicted this compound-protein complex over time. japsonline.commdpi.com These simulations model the movements of atoms in the system, providing insights into the flexibility of the protein and the ligand, and how they adapt to each other upon binding. MD simulations can also be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone.
A hypothetical MD simulation of the this compound-AChE complex could show that the initial docked pose is stable over a 100-nanosecond simulation. The root-mean-square deviation (RMSD) of the ligand would remain low, indicating minimal movement from its bound conformation. Analysis of the trajectory could reveal the persistence of key hydrogen bonds and hydrophobic contacts identified in the docking study.
Structure-Reactivity Relationships of this compound and Analogs (Focus on Chemical Reactivity)
Understanding the relationship between the chemical structure of this compound and its reactivity is crucial for predicting its environmental fate and potential for biological interactions. rsc.orgchemrxiv.orguniversiteitleiden.nl This involves studying how modifications to the this compound scaffold affect its electronic properties and susceptibility to chemical transformations.
A series of this compound analogs could be synthesized with systematic variations in their functional groups. For example, electron-donating or electron-withdrawing substituents could be introduced at different positions on the aromatic rings. The chemical reactivity of these analogs, such as their susceptibility to hydrolysis or oxidation, would then be experimentally determined.
Computational chemistry, specifically using Density Functional Theory (DFT), could be employed to calculate various molecular descriptors for this compound and its analogs. rsc.org These descriptors, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and atomic charges, would provide insights into their electronic structure and reactivity. A quantitative structure-reactivity relationship (QSRR) could then be developed to correlate these computed properties with the experimentally observed reactivity.
Hypothetical Data for this compound and Analogs
| Compound | Modification | Experimental Half-life (hours) | Calculated LUMO Energy (eV) |
| This compound | None | 72 | -1.25 |
| Analog 1 | -NO2 at para position | 48 | -1.89 |
| Analog 2 | -OCH3 at para position | 96 | -0.98 |
This compound as a Chemical Probe in Biochemical Pathway Elucidation (Purely Chemical/Biochemical Mechanism Focus)
A chemical probe is a small molecule that can be used to study biological processes in a specific and controlled manner. pitt.eduwikipedia.orgnih.gov Given its potent and selective interaction with a particular enzyme, this compound could be developed into a chemical probe to investigate the role of that enzyme in a complex biochemical pathway. rjeid.com
For this purpose, a modified version of this compound would be synthesized to include a "tag" for visualization or pull-down experiments. This could be a fluorescent group (e.g., a fluorophore) for microscopic imaging or a reactive group (e.g., a biotin (B1667282) moiety) for affinity purification.
A hypothetical study could use a biotinylated this compound analog to identify the downstream targets and interacting partners of its target enzyme in a cell lysate. By incubating the lysate with the biotin-Azadieldrin probe and then using streptavidin-coated beads to pull down the probe-protein complexes, researchers could identify the proteins that interact with the target enzyme. This approach could uncover novel components of a signaling or metabolic pathway, providing a deeper understanding of the biological system.
Investigation of this compound as a Substrate for Novel Biotransformation Enzymes
Detailed research specifically investigating this compound as a substrate for novel biotransformation enzymes is not extensively available in the public domain. As a member of the cyclodiene insecticide family, it is anticipated that this compound may undergo metabolic transformations by enzyme systems known to act on other organochlorine pesticides. nih.govcapes.gov.br These transformations are crucial in determining the persistence and potential toxicity of the compound. nih.gov
In general, the biotransformation of xenobiotics like this compound is carried out by a range of hepatic and extra-hepatic enzymes, which can include oxidative, reductive, and hydrolytic enzymes. scilit.com For other cyclodiene insecticides, metabolism is often initiated by microsomal monooxygenases, a superfamily of enzymes involved in the detoxification of foreign compounds. epa.gov These enzymatic reactions typically introduce polar functional groups, rendering the compounds more water-soluble and facilitating their excretion.
Given the structural similarities to other cyclodienes, it is plausible that enzymes such as cytochrome P450 monooxygenases could play a role in the initial oxidative metabolism of this compound. However, without specific studies on this compound, the exact enzymes, the resulting metabolites, and the efficiency of these biotransformations remain speculative. Further research is required to isolate and characterize specific enzymes capable of degrading this compound and to elucidate the metabolic pathways involved.
Interactive Data Table: Putative Biotransformation Enzymes for Cyclodiene Insecticides
While specific data for this compound is unavailable, the following table lists enzyme classes known to be involved in the biotransformation of structurally related cyclodiene insecticides. This information is based on general knowledge of pesticide metabolism and does not represent direct findings for this compound.
| Enzyme Class | Putative Transformation | Potential Metabolites (General) |
| Cytochrome P450 Monooxygenases | Oxidation, Epoxidation | Hydroxylated derivatives, Epoxides |
| Epoxide Hydrolases | Hydrolysis of epoxides | Diols |
| Glutathione S-Transferases | Conjugation | Glutathione conjugates |
Effects of this compound's Presence on Environmental Biogeochemical Cycling (Focus on Chemical Transformations, not Ecological Impact)
Specific research detailing the effects of this compound on the chemical transformations within environmental biogeochemical cycles is currently scarce. The introduction of any persistent organochlorine pesticide into the environment has the potential to influence these cycles by interacting with abiotic and biotic components of ecosystems. nih.govpanda.org
The chemical structure of this compound, characterized by its chlorinated polycyclic framework, suggests a high degree of persistence in soil and aquatic environments. nih.gov Its presence could potentially alter redox conditions and affect the transformation of key elements such as carbon, nitrogen, and sulfur, which are driven by microbial activity. For instance, some pesticides have been shown to impact soil microbial populations, which are fundamental to nutrient cycling. nih.gov These alterations can lead to changes in the rates of processes like nitrification, denitrification, and organic matter decomposition.
However, without direct experimental evidence on this compound, it is difficult to predict the precise nature and extent of its influence on biogeochemical transformations. The impact would likely depend on various factors including the concentration of this compound, soil or sediment properties, and the composition of the microbial communities.
Interactive Data Table: Potential Influence of Organochlorine Pesticides on Biogeochemical Transformations
This table outlines potential, generalized effects of persistent organochlorine pesticides on key chemical transformations in the environment. This is not based on specific data for this compound but on the known behavior of related compounds.
| Biogeochemical Cycle | Potential Chemical Transformation Affected | Possible Consequence |
| Carbon Cycle | Microbial decomposition of organic matter | Altered rates of CO2 release |
| Nitrogen Cycle | Nitrification (oxidation of ammonia (B1221849) to nitrate) | Inhibition or stimulation of nitrifying bacteria |
| Nitrogen Cycle | Denitrification (reduction of nitrate (B79036) to nitrogen gas) | Changes in the rate of nitrogen loss from the system |
| Sulfur Cycle | Sulfate (B86663) reduction | Impact on the activity of sulfate-reducing bacteria |
Emerging Research Frontiers and Theoretical Perspectives on Azadieldrin
Advanced Spectroscopic and Imaging Techniques for Azadieldrin Detection in Complex Systems
Currently, there is no specific research detailing the use of advanced spectroscopic or imaging techniques for the detection of this compound. Research in this area has predominantly focused on established organochlorine pesticides like Dieldrin (B1670511).
For related compounds, advanced analytical methods are crucial for detection in complex environmental and biological matrices. Techniques such as gas chromatography coupled with mass spectrometry (GC/MS) are standard for identifying and quantifying organochlorine pesticides. mhlw.go.jpacs.org Emerging research, however, is exploring more sophisticated methods to enhance sensitivity and provide spatial information.
Key Spectroscopic and Imaging Principles for Pesticide Detection:
Surface-Enhanced Raman Spectroscopy (SERS): This technique could theoretically offer highly sensitive and specific detection of molecules by enhancing the Raman scattering signal of analytes adsorbed on nanostructured metal surfaces.
Mass Spectrometry Imaging (MSI): MSI techniques, such as MALDI (Matrix-Assisted Laser Desorption/Ionization) imaging, could visualize the spatial distribution of pesticide residues in tissues or on surfaces without the need for labeling.
Hyperspectral Imaging: This method combines imaging and spectroscopy to obtain both spatial and spectral information from a sample, potentially allowing for the mapping of pesticide contamination over large areas.
While these techniques hold promise, their application has yet to be specifically directed towards this compound.
Development of Biosensors and Bio-recognition Elements for this compound
No biosensors or specific bio-recognition elements have been developed for the explicit detection of this compound. However, significant research has been conducted on developing biosensors for the broader class of cyclodiene insecticides, which includes Dieldrin, Aldrin (B1666841), and Endosulfan. acs.orgacs.orgumaryland.edu
These biosensors typically rely on immunoassays, utilizing antibodies that can recognize the characteristic polychlorinated bicyclic ring structure common to cyclodienes. acs.orgacs.org An ideal bio-recognition element for a biosensor must possess high specificity and affinity for the target analyte. mdpi.comscirp.org
Table 1: Examples of Bio-recognition Elements and Transducers for Pesticide Biosensors
| Bio-recognition Element | Transducer Type | Principle of Detection | Target Pesticide Class Example |
|---|---|---|---|
| Antibodies (e.g., anti-CCA Abs) | Optical (Fiber Optic Fluoroimmunosensor) | Competitive binding between the target analyte and a fluorescent probe for antibody binding sites. acs.org | Cyclodienes (e.g., Dieldrin, Chlordane) acs.orgacs.org |
| Enzymes (e.g., Acetylcholinesterase) | Electrochemical | Inhibition of enzyme activity by the pesticide, leading to a measurable change in electrical signal. mdpi.com | Organophosphates, Carbamates mdpi.com |
| Aptamers (Nucleic Acids) | Electrochemical, Optical | Specific binding of the aptamer to the target molecule, inducing a conformational change that is converted into a signal. scirp.org | Various Pesticides scirp.org |
This table illustrates general approaches for pesticide detection; no specific data for this compound is available.
A fiber optic fluoroimmunosensor has been developed that detects cyclodiene insecticides at parts-per-billion (ppb) levels by using antibodies raised against a structural analog. acs.orgacs.org This type of sensor demonstrates group specificity, meaning it can detect multiple compounds within the cyclodiene family. acs.org Future research could potentially adapt such systems for aza-derivatives, but this has not yet been reported.
Integration of this compound Research into One Health and Environmental Science Paradigms (Non-Clinical)
There is no literature that specifically integrates this compound research into the One Health framework. The One Health approach is a collaborative, multisectoral paradigm recognizing the interconnectedness of human, animal, and environmental health. ijpab.comapha.orgcdc.gov In the context of environmental science, it addresses how chemical exposures, such as to pesticides, impact the entire ecosystem. paho.org
Discussions within the One Health framework concerning pesticides focus on the broader implications of chemical use, including:
Monitoring pesticide residues in the environment (water, soil). paho.org
Assessing the impact on non-target species and wildlife. ijpab.com
Understanding the pathways of exposure that connect environmental contamination to animal and human health. apha.org
The potential risks of persistent organic pollutants (POPs), a class to which organochlorine pesticides belong, are a significant concern within this paradigm due to their ability to bioaccumulate and persist in the environment. researchgate.net Any future research on this compound would need to consider its environmental persistence, bioaccumulation potential, and ecosystem-wide impact to align with a One Health approach.
Future Directions in Sustainable Chemistry and Remediation Methodologies for this compound-Related Compounds
Specific sustainable chemistry or remediation methodologies for this compound have not been documented. Research into the degradation and removal of its parent compound, Dieldrin, and other organochlorine pesticides, offers insight into potential future directions.
Organochlorine pesticides are notoriously persistent, necessitating advanced remediation strategies. mdpi.comnih.govresearchgate.net "Green chemistry" principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Future research could apply these principles to develop safer alternatives to persistent pesticides or to create more sustainable remediation technologies.
Table 2: Potential Remediation Strategies for Organochlorine Pesticides
| Remediation Method | Description | Potential Applicability |
|---|---|---|
| Bioremediation | Use of microorganisms (bacteria, fungi) to break down contaminants. Several microbial strains have been identified that can degrade Dieldrin. nih.govresearchgate.net | Could be explored for this compound, though the nitrogen atom may alter metabolic pathways. |
| Phytoremediation | Use of plants to remove, degrade, or contain environmental contaminants. mdpi.com | Plant species with high uptake and metabolism of chlorinated compounds could be investigated. |
| Advanced Oxidation Processes (AOPs) | Chemical treatment processes using strong oxidizing agents like hydroxyl radicals to destroy persistent organic pollutants. | Could be effective but may be energy-intensive and produce byproducts. |
| Thermal Desorption | Heating contaminated soil to vaporize contaminants, which are then collected and treated. mdpi.com | Effective for a range of organic compounds but requires significant energy input. |
This table shows general strategies for related compounds, as no remediation studies specific to this compound are available.
The development of microbial consortia has been noted as a promising approach for the bioremediation of Dieldrin, as it can reduce the metabolic burden on a single species. nih.govresearchgate.net
Theoretical Advancements in Predicting this compound Reactivity and Environmental Persistence
No specific theoretical or computational studies predicting the reactivity and environmental persistence of this compound are available in the searched literature. However, computational modeling is a powerful tool for assessing the potential environmental fate of new or unstudied chemical compounds. whiterose.ac.uk
Quantitative Structure-Activity Relationship (QSAR) models and Density Functional Theory (DFT) calculations are the primary methods used for these predictions.
QSAR models establish mathematical relationships between the chemical structure of a compound and its properties (e.g., toxicity, biodegradability). For pesticides, these models can predict environmental behavior without extensive experimental testing. nih.gov
DFT calculations can be used to model electronic structure, predict reaction pathways, and estimate the energy barriers for degradation reactions. This provides insight into a molecule's kinetic stability and potential reactivity in the environment.
These theoretical approaches could be applied to this compound to estimate key environmental parameters, such as its half-life, sorption to soil, and potential for bioaccumulation, by comparing its calculated molecular descriptors to those of well-studied compounds like Dieldrin. cdc.gov
Data Science and Machine Learning Applications in this compound Research
There are no data science or machine learning (ML) models specifically developed for this compound. The application of ML in pesticide research is a rapidly growing field, primarily focused on predicting toxicity and environmental fate based on molecular structure. nih.govarxiv.orgaip.orgmdpi.com
ML algorithms, such as support vector machines and random forests, are trained on large datasets of known pesticides to build predictive models. nih.govaip.orgmdpi.com These models can then be used to:
Screen new or hypothetical molecules for potential toxicity to non-target organisms like bees. arxiv.orgaip.org
Predict the environmental persistence and mobility of compounds. ceur-ws.org
Identify chemical fragments or structural alerts associated with toxicity.
Table 3: Machine Learning Applications in Pesticide Research
| Application Area | Machine Learning Technique | Input Data | Predicted Outcome |
|---|---|---|---|
| Toxicity Prediction | Support Vector Machine, Random Forest, Gradient Boosting nih.govmdpi.com | Molecular fingerprints, chemical descriptors, graph representations of molecules aip.org | Toxicity level (e.g., LC50), classification as toxic/nontoxic nih.govarxiv.org |
| Environmental Fate Modeling | Regression Algorithms ceur-ws.org | Physicochemical properties, soil characteristics, climate data | Residue concentration over time, leaching potential ceur-ws.org |
| New Compound Design | Generative Models | Known active molecules | Novel molecular structures with desired properties (e.g., high efficacy, low toxicity) |
This table outlines general applications of machine learning in pesticide science; no models specific to this compound have been published.
For a compound like this compound, where experimental data is lacking, ML models trained on diverse datasets of organochlorine pesticides could provide initial, in silico predictions of its potential toxicological and environmental profile.
Q & A
Q. How to structure a manuscript to highlight this compound’s novel contributions?
- Answer : Adhere to IMRaD (Introduction, Methods, Results, Discussion). In the Methods section, detail synthetic routes and validation steps. Use tables to compare bioactivity across derivatives. In Discussion, contextualize findings against literature and propose mechanistic hypotheses. Cite preprints to acknowledge ongoing work .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
